molecular formula C14H20N4O B14797617 (S)-(3-((3-Aminopyridin-4-ylamino)methyl)-pyrrolidin-1-yl)(cyclopropyl)methanone

(S)-(3-((3-Aminopyridin-4-ylamino)methyl)-pyrrolidin-1-yl)(cyclopropyl)methanone

Cat. No.: B14797617
M. Wt: 260.33 g/mol
InChI Key: LYCNQLHWMJDNNO-UHFFFAOYSA-N
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Description

(S)-(3-((3-Aminopyridin-4-ylamino)methyl)-pyrrolidin-1-yl)(cyclopropyl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a cyclopropyl group, and an aminopyridine moiety, making it a unique structure for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-((3-Aminopyridin-4-ylamino)methyl)-pyrrolidin-1-yl)(cyclopropyl)methanone typically involves multi-step organic reactions. The process starts with the preparation of the pyrrolidine ring, followed by the introduction of the aminopyridine group through nucleophilic substitution reactions. The final step involves the addition of the cyclopropyl group under specific reaction conditions, such as the use of cyclopropyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-(3-((3-Aminopyridin-4-ylamino)methyl)-pyrrolidin-1-yl)(cyclopropyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aminopyridine and cyclopropyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-(3-((3-Aminopyridin-4-ylamino)methyl)-pyrrolidin-1-yl)(cyclopropyl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-(3-((3-Aminopyridin-4-ylamino)methyl)-pyrrolidin-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets. The aminopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The pyrrolidine ring and cyclopropyl group contribute to the compound’s stability and specificity in binding interactions. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-((3-Aminopyridin-4-ylamino)methyl)pyrrolidine-1-carboxamide
  • (S)-3-((3-Aminopyridin-4-ylamino)methyl)pyrrolidine-1-sulfonamide
  • (S)-3-((3-Aminopyridin-4-ylamino)methyl)pyrrolidine-1-phosphonate

Uniqueness

(S)-(3-((3-Aminopyridin-4-ylamino)methyl)-pyrrolidin-1-yl)(cyclopropyl)methanone is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and enhances its potential for specific applications in research and industry.

Properties

IUPAC Name

[3-[[(3-aminopyridin-4-yl)amino]methyl]pyrrolidin-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c15-12-8-16-5-3-13(12)17-7-10-4-6-18(9-10)14(19)11-1-2-11/h3,5,8,10-11H,1-2,4,6-7,9,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCNQLHWMJDNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(C2)CNC3=C(C=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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